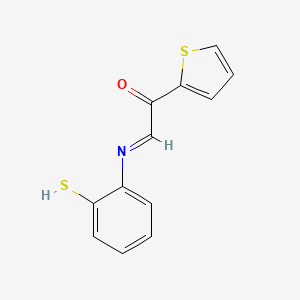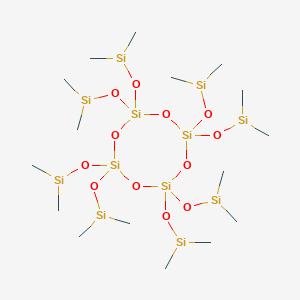
Octakis(dimethylsiloxy)cyclotetrasiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a complex organosilicon compound. It belongs to the class of siloxanes, which are characterized by their silicon-oxygen backbone. This compound is notable for its unique structure, which includes multiple dimethylsilyl groups attached to a cyclotetrasiloxane core. The presence of these groups imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane typically involves the reaction of cyclotetrasiloxane with dimethylchlorosilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
Cyclotetrasiloxane+8Dimethylchlorosilane→2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane+8HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert the siloxane bonds to silane bonds.
Substitution: The dimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as platinum or palladium complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while reduction produces silanes.
Wissenschaftliche Forschungsanwendungen
2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Its unique properties make it useful in the formulation of medical devices and implants.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which 2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane exerts its effects is primarily through its interaction with other molecules via its siloxane backbone and dimethylsilyl groups. These interactions can lead to the formation of stable complexes and the modification of surfaces, enhancing the properties of materials in which it is incorporated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octamethylcyclotetrasiloxane (D4): A simpler siloxane compound with similar structural features but lacking the dimethylsilyl groups.
Hexamethylcyclotrisiloxane (D3): Another related compound with a smaller ring structure.
Decamethylcyclopentasiloxane (D5): A larger ring siloxane with different physical properties.
Uniqueness
2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane is unique due to the presence of multiple dimethylsilyl groups, which impart enhanced stability and reactivity compared to simpler siloxanes. This makes it particularly valuable in applications requiring robust and versatile materials.
Eigenschaften
Molekularformel |
C16H48O12Si12 |
|---|---|
Molekulargewicht |
769.6 g/mol |
InChI |
InChI=1S/C16H48O12Si12/c1-29(2)17-37(18-30(3)4)25-38(19-31(5)6,20-32(7)8)27-40(23-35(13)14,24-36(15)16)28-39(26-37,21-33(9)10)22-34(11)12/h1-16H3 |
InChI-Schlüssel |
WXZVKIRZVOHDKY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)O[Si]1(O[Si](O[Si](O[Si](O1)(O[Si](C)C)O[Si](C)C)(O[Si](C)C)O[Si](C)C)(O[Si](C)C)O[Si](C)C)O[Si](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


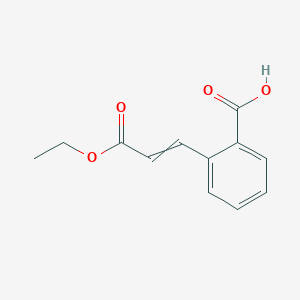
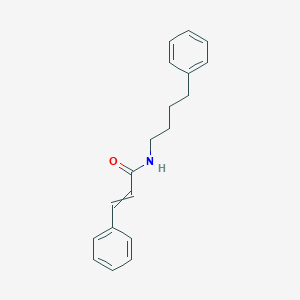
![3-Nitro-6-[2-(quinolin-8-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15163477.png)

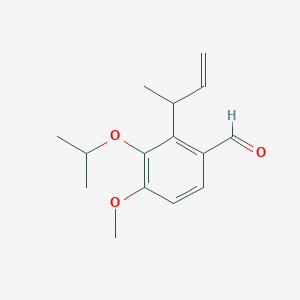
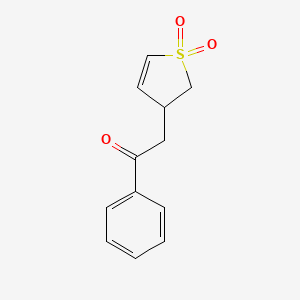

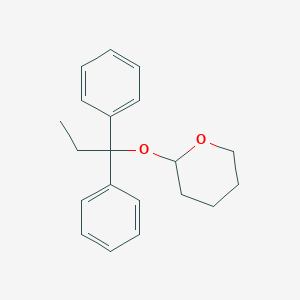
![1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one](/img/structure/B15163523.png)
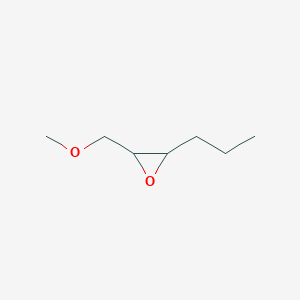
![2-[1-(Benzenesulfonyl)cyclohex-2-en-1-yl]ethan-1-ol](/img/structure/B15163533.png)
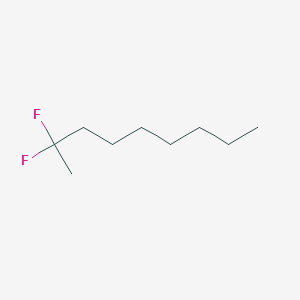
![5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester](/img/structure/B15163545.png)
